1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-3-13-9-6(10)4-5(2)7(11)8(9)12/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBZYOOLOOIXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Methylbenzene and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for Complex Aromatic Systems
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.com For a complex molecule like 1-bromo-2-ethoxy-3,4-difluoro-5-methylbenzene, this involves a series of "disconnections" that break the target down into manageable precursors, or "synthons". ias.ac.in The sequence of reactions is paramount; introducing a substituent is heavily influenced by the directing effects of those already present on the ring. libretexts.orgpressbooks.pub
A plausible retrosynthetic strategy for this target molecule would prioritize the installation of the core scaffold—the difluoro-methylbenzene unit—followed by the introduction of the ethoxy and bromo groups. The order of these final steps would depend on the directing effects of the intermediate substituents. For instance, the ethoxy group is a strong ortho, para-director, which could be leveraged to control the position of the final bromination step.
Table 1: Analysis of Substituent Directing Effects
| Substituent | Classification | Directing Effect |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -OCH2CH3 (Ethoxy) | Activating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -CH3 (Methyl) | Activating | Ortho, Para |
The introduction of a bromine atom onto a benzene (B151609) ring is a classic example of electrophilic aromatic substitution (EAS). fiveable.me Achieving regioselectivity—the placement of the bromine at a specific position—depends entirely on the electronic properties of the substituents already on the ring. fiveable.mersc.org Activating groups, such as methyl and ethoxy, direct incoming electrophiles to the ortho and para positions. Deactivating groups, like fluoro, also direct ortho and para, but slow down the reaction rate. fiveable.me
In the synthesis of this compound, the bromination step would likely be performed on a 1-ethoxy-2,3-difluoro-4-methylbenzene precursor. The powerful activating and ortho, para-directing effect of the ethoxy group, combined with the directing effect of the methyl group, would strongly favor substitution at the positions ortho and para to the ethoxy group. The desired C1 position is ortho to the ethoxy group, making this a viable late-stage transformation. Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or N-Bromosuccinimide (NBS) with a proton source. fiveable.menih.gov Theoretical studies based on density functional theory (DFT) can help predict the preferred regioselectivity by analyzing the stability of the reaction intermediates. rsc.orgugent.be
Forming the aryl ether bond is a key step. Several methods exist for the O-arylation of alcohols.
Williamson Ether Synthesis : This traditional method involves the reaction of a phenoxide with an alkyl halide. rsc.org For the target molecule, this would entail reacting a 2-bromo-3,4-difluoro-5-methylphenoxide with ethyl iodide or ethyl bromide. The presence of electron-withdrawing fluorine atoms on the ring would increase the acidity of the precursor phenol (B47542), facilitating the formation of the phenoxide.
Nucleophilic Aromatic Substitution (SNAr) : If a suitable precursor with a good leaving group (e.g., another halogen or a nitro group) is available at the C2 position and the ring is sufficiently activated towards nucleophilic attack, direct displacement with sodium ethoxide could be possible. rsc.org
Transition Metal-Catalyzed Cross-Coupling : Modern methods, such as the Buchwald-Hartwig and Ullmann condensations, use palladium or copper catalysts to couple aryl halides with alcohols. nih.govnih.govacs.org A palladium-catalyzed C–O cross-coupling between an aryl bromide precursor (e.g., 1,2-dibromo-3,4-difluoro-5-methylbenzene) and ethanol, using a suitable ligand and base, offers a highly effective and functional-group-tolerant approach. nih.govacs.org Protocols using catalysts like tBuBrettPhos Pd G3 have been developed for coupling aryl bromides with fluorinated alcohols and can be adapted for this synthesis. nih.govnih.gov
Introducing fluorine onto an aromatic ring can be accomplished via several distinct strategies. The choice of method depends on the available starting materials and the electronic nature of the substrate.
Nucleophilic Fluorination (SNAr/Halex Process) : This method involves the displacement of a leaving group, typically a chloride or nitro group, by a fluoride (B91410) ion source like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.comwikipedia.org The reaction, known as the Halex (halogen exchange) process, requires high temperatures and polar aprotic solvents and is most efficient on aromatic rings that are "activated" by electron-withdrawing groups. wikipedia.orgharvard.edu To create the 3,4-difluoro pattern, a precursor like 3,4-dichloro-5-methylanisole could potentially undergo a double halogen exchange.
Electrophilic Fluorination : This approach uses reagents that deliver an electrophilic "F+" equivalent to a nucleophilic aromatic ring. alfa-chemistry.comwikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are stable, effective, and safer alternatives to highly hazardous elemental fluorine. wikipedia.orgalfa-chemistry.comsigmaaldrich.com This method is suitable for electron-rich aromatic compounds. wikipedia.org An appropriately substituted aniline (B41778) or phenol precursor could be fluorinated using these reagents.
Balz-Schiemann Reaction : A classical method that is not a direct halogen exchange involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is formed from the corresponding aniline. This provides a reliable, though sometimes low-yielding, route to a single aryl fluoride. Synthesizing a difluoro compound this way would require a sequential process or a starting material with two amino groups.
Table 2: Comparison of Aromatic Fluorination Methods
| Method | Reagent Type | Typical Substrate Requirement | Key Features |
| Nucleophilic (Halex) | Nucleophilic (e.g., KF, CsF) | Electron-deficient aryl halides/nitro compounds wikipedia.org | Industrial scale, requires activated ring wikipedia.orgharvard.edu |
| Electrophilic | Electrophilic (e.g., Selectfluor®, NFSI) | Electron-rich aromatics (phenols, anilines) wikipedia.org | Milder conditions, good for late-stage fluorination wikipedia.orgsigmaaldrich.com |
| Balz-Schiemann | Diazonium salt intermediate | Aryl amines (anilines) | Classical method, reliable for specific aryl fluoride synthesis |
The installation of the methyl group onto the fluorinated ring can be achieved through several established reactions.
Friedel-Crafts Alkylation : The direct reaction of a fluorinated benzene precursor with a methylating agent like methyl chloride (CH₃Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a possibility. However, this reaction is often plagued by issues of polyalkylation and is generally ineffective on rings that are strongly deactivated by multiple fluorine substituents.
Friedel-Crafts Acylation followed by Reduction : A more reliable two-step approach involves first performing a Friedel-Crafts acylation with acetyl chloride (CH₃COCl) and AlCl₃ to install an acetyl group. The resulting ketone is a meta-director and deactivates the ring, preventing further acylation. The ketone can then be reduced to the desired methyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This sequence avoids the pitfalls of direct alkylation.
Transition Metal-Catalyzed Cross-Coupling : Modern cross-coupling reactions provide a versatile route. For example, a Suzuki coupling using a bromo- or iodo-difluorobenzene precursor with methylboronic acid, or a Kumada coupling using methylmagnesium bromide, in the presence of a palladium or nickel catalyst, respectively, can form the C-C bond efficiently and with high functional group tolerance.
Development of Novel Catalytic Systems for Synthesis
The development of advanced catalytic systems has revolutionized the synthesis of complex organic molecules, including polysubstituted benzenes. acs.orgacs.org These methods often provide higher yields, better selectivity, and milder reaction conditions compared to traditional stoichiometric reactions.
Palladium and nickel are central to many modern synthetic strategies for constructing molecules like this compound. acs.org Their utility lies in their ability to catalyze a wide range of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Reactions :
C-O Coupling : As mentioned, the Buchwald-Hartwig amination protocol has been extended to etherification, allowing for the formation of the ethoxy group by coupling an aryl halide with ethanol. acs.org The choice of phosphine (B1218219) ligand is crucial for catalytic efficiency.
C-C Coupling : The Suzuki, Stille, and Sonogashira reactions, all catalyzed by palladium, are staples for introducing carbon-based substituents like the methyl group. rsc.org A combination of electrophilic aromatic substitution and directed lithiation followed by palladium-catalyzed cross-coupling is a powerful strategy for building highly substituted benzene derivatives. rsc.org
Nickel-Catalyzed Reactions : Nickel catalysts are often a more economical alternative to palladium and can exhibit unique reactivity. They are effective in various cross-coupling reactions, including Suzuki-Miyaura and Kumada couplings, for installing the methyl group.
These catalytic methods are indispensable for the modular construction of the target compound, allowing for the convergent assembly of complex fragments with high precision and efficiency.
Organocatalysis and Metal-Free Methodologies
The predominant metal-free approach for the synthesis of this compound is the Williamson ether synthesis. chemistrytalk.org This reaction is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers. wikipedia.org The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.com In this reaction, a phenoxide ion, generated by deprotonating the precursor 1-bromo-3,4-difluoro-5-methyl-2-phenol with a base, acts as a nucleophile. This nucleophile then attacks a primary alkyl halide, such as ethyl bromide or ethyl iodide, to form the ether linkage and a salt byproduct. wikipedia.orgjk-sci.com
The reaction involves two key steps:
Deprotonation of the Phenol : The phenolic precursor is treated with a base to form the highly reactive phenoxide nucleophile. Common bases used in a laboratory setting include sodium hydroxide (B78521) or potassium hydroxide, while stronger bases like sodium hydride (NaH) may also be employed. jk-sci.comwvu.edu
Nucleophilic Attack : The generated phenoxide attacks the electrophilic carbon of the ethyl halide in a concerted, one-step mechanism, displacing the halide leaving group to form the final ether product. byjus.com
Recent advancements have explored the use of organic bases as catalysts to promote O-alkylation under greener conditions. For instance, studies have shown that organic bases like 1,4-diazabicyclo wikipedia.orgwikipedia.orgwikipedia.orgoctane (DABCO) can efficiently catalyze the etherification of phenols. daneshyari.com A notable development is the implementation of solvent-free, solid-state reaction conditions, where the phenol, alkyl bromide, an inorganic base (like anhydrous potassium carbonate), and the organic catalyst are simply ground together in a mortar at room temperature. daneshyari.comresearchgate.net This method avoids the use of volatile and often toxic solvents, aligning with green chemistry principles. daneshyari.com
Green Chemistry Principles in the Synthesis of Halogenated Ethers
Applying the principles of green chemistry to the synthesis of this compound and other halogenated ethers is crucial for developing environmentally responsible and economically viable processes.
Waste Prevention : Methodologies like flow chemistry and solvent-free organocatalysis can significantly improve reaction yields and selectivities, thereby preventing waste generation at its source. daneshyari.comthieme-connect.de
Atom Economy : While the Williamson synthesis has a reasonably good atom economy, it inherently produces a stoichiometric amount of salt byproduct. Catalytic processes that can utilize weaker alkylating agents with water as the only byproduct represent a significant improvement. acs.org
Less Hazardous Chemical Syntheses : A key goal is to design synthetic routes that use and generate substances with minimal toxicity. This includes moving away from highly toxic alkylating agents like dimethyl sulfate (B86663) towards less hazardous alternatives. mdpi.com
Safer Solvents and Auxiliaries : A major focus of green chemistry is reducing or eliminating the use of hazardous solvents like DMF and DMSO. Research into surfactant-assisted synthesis in aqueous media or solvent-free solid-state reactions provides promising greener alternatives. researchgate.netresearchgate.net
Design for Energy Efficiency : Energy requirements can be minimized by using highly efficient heating methods like microwave irradiation or by leveraging the superior heat transfer of flow reactors, which reduces the energy needed to maintain reaction temperatures. wikipedia.orgchegg.com Conducting reactions at ambient temperature, as demonstrated in some organocatalytic solid-state methods, is an ideal scenario. daneshyari.com
Catalysis : Catalytic reagents are superior to stoichiometric ones. The use of organocatalysts, which can be effective in small amounts and are often recyclable, is preferable to using a full equivalent of a strong base that is consumed in the reaction. daneshyari.com
By integrating these principles, the synthesis of halogenated ethers can be made more efficient, safer, and more sustainable.
Chemical Reactivity and Transformations of 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Methylbenzene
Reactivity at the Bromine Center: Advanced Coupling and Substitution Reactions
The carbon-bromine (C-Br) bond is the most labile site on the molecule for many important synthetic transformations, particularly for the formation of new carbon-carbon or carbon-heteroatom bonds.
Aryl bromides are standard substrates for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. researchgate.net 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene is expected to be a viable substrate for these transformations, allowing for the introduction of diverse alkyl, alkenyl, alkynyl, or aryl groups at the C1 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. For the subject compound, a typical reaction would involve reacting it with an arylboronic acid using a catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like toluene/water or dioxane. The presence of ortho substituents (ethoxy and fluorine) may necessitate more robust catalytic systems or higher temperatures to achieve good yields due to potential steric hindrance.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govthieme-connect.de The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand and a base (e.g., Et₃N). researchgate.netorganic-chemistry.org The stereoselectivity of the reaction generally favors the trans product. organic-chemistry.org
Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base like diethylamine (B46881) or triethylamine. wikipedia.orgorganic-chemistry.orgscispace.com Copper-free Sonogashira protocols have also been developed. thalesnano.com Given the electronic nature of the fluorinated ring, this reaction is expected to proceed efficiently. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. This method is known for its high functional group tolerance. The corresponding organozinc reagent could be prepared from the subject compound itself (via its Grignard or organolithium derivative) or coupled with a different organozinc species.
The table below summarizes plausible conditions for these cross-coupling reactions based on established methodologies for similar aryl bromides.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF |
| Negishi | R-ZnX | Pd(PPh₃)₄, NiCl₂(dppp) | (None required) | THF, Dioxane |
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be highly electron-deficient, usually through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho and/or para to a good leaving group. nih.gov In polyfluoroarenes, fluorine itself can act as a leaving group in SNAr reactions due to the ring's activation by multiple C-F bonds. nih.govresearchgate.net
For this compound, SNAr at the C-Br bond is generally considered unlikely under standard conditions. The reason is the electronic influence of the other substituents. The ethoxy group at the ortho position and the methyl group at the para position are both electron-donating groups (EDGs) through resonance and hyperconjugation, respectively. These EDGs increase the electron density at the carbon bearing the bromine, making it less electrophilic and thus less susceptible to attack by nucleophiles. While the two fluorine atoms are strongly electron-withdrawing via induction, their effect is likely insufficient to overcome the deactivating influence of the EDGs for SNAr at the bromine position.
The C-Br bond can be converted into a C-metal bond, transforming the electrophilic aromatic carbon into a potent nucleophile. This umpolung (reactivity inversion) is crucial for forming new carbon-carbon bonds with electrophiles.
Grignard Reagents: Aryl bromides readily react with magnesium metal to form arylmagnesium halides (Grignard reagents). For more complex or sensitive substrates, halogen-magnesium exchange using reagents like isopropylmagnesium chloride (iPrMgCl) is often preferred. A process for a closely related compound, 1-bromo-2,4,5-trifluorobenzene, involves using iPrMgCl in THF at low temperatures (e.g., -15°C) to generate the corresponding Grignard reagent, which can then be reacted with various electrophiles. google.com This method is expected to be applicable to this compound.
Organolithium Reagents: Organolithium reagents can be formed through lithium-halogen exchange, typically by treating the aryl bromide with an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78°C) in an ethereal solvent like THF or diethyl ether. These reagents are generally more reactive than their Grignard counterparts. taylorandfrancis.com However, care must be taken as the ortho-ethoxy group could potentially direct ortho-lithiation if reaction conditions are not carefully controlled.
| Reagent Type | Method | Typical Reagents | Typical Conditions |
| Grignard | Halogen-Magnesium Exchange | iPrMgCl | THF, -15°C to 0°C |
| Organolithium | Lithium-Halogen Exchange | n-BuLi or t-BuLi | THF or Et₂O, -78°C |
Reactivity of the Ethoxy Group: Ether Functionalization and Cleavage
The ethoxy group is a relatively stable ether linkage. However, it can undergo cleavage under specific, often harsh, conditions to yield the corresponding phenol (B47542). Standard reagents for aryl ether cleavage include strong Brønsted acids like HBr or HI, or Lewis acids such as BBr₃. The choice of reagent must consider potential side reactions with the other functional groups on the ring.
More advanced methods for C-O bond cleavage in aryl ethers involve transition-metal catalysis. Some iridium complexes, for example, have been shown to cleave C(sp³)–O bonds in ethoxy aryl ethers via an initial oxidative addition of a C–H bond on the ethyl group, followed by β-aryloxide elimination. science.gov This pathway results in the formation of an aryloxide complex and ethylene, representing a milder alternative to traditional acidic cleavage methods. science.gov
Reactivity and Influence of Fluorine Substituents on Aromatic Ring Chemistry
For fluorine, the inductive effect generally dominates, leading to a general deactivation of the ring towards electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com However, the resonance effect, while weaker, still directs incoming electrophiles to the ortho and para positions. acs.org In the context of this compound, the two fluorine atoms at positions 3 and 4 significantly lower the electron density of the π-system, which can influence the reactivity at other sites. This electron withdrawal enhances the oxidative addition step in palladium-catalyzed cross-coupling reactions and increases the acidity of any remaining C-H protons on the ring. The presence of multiple fluorine atoms can also stabilize the aromatic ring structure. nih.govacs.org
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive. baranlab.org While C-F bond activation is a topic of intense research, it requires highly specialized conditions, often involving transition metal complexes that can undergo oxidative addition into the C-F bond. mdpi.comresearchgate.net
In a molecule like this compound, which also contains a much more reactive C-Br bond, selective functionalization of a C-F bond is extremely challenging. Any reaction conditions capable of activating a C-F bond would almost certainly cleave the C-Br bond preferentially. Therefore, C-F bond functionalization would only be considered a plausible transformation after the bromine atom has been replaced or removed. Even then, activating the C-F bonds on such a substituted ring would likely be non-selective and require harsh conditions. researchgate.net
Directing Effects in Electrophilic Aromatic Substitution (if applicable for further functionalization)
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. byjus.com In the case of this compound, the benzene ring is pentasubstituted, leaving only a single hydrogen atom at the C6 position available for substitution. Therefore, the discussion of directing effects is not about regioselectivity between ortho, meta, and para positions, but rather an analysis of how the existing substituents collectively influence the reactivity of the C6 position towards an incoming electrophile.
The directing influence of each substituent towards the C6 position is determined by its electronic properties (inductive and resonance effects) and its position relative to the reaction site. pressbooks.pub
Ethoxy Group (-OCH₂CH₃) at C2: This is a strongly activating group due to its powerful electron-donating resonance effect (+M). fiveable.me However, it directs incoming electrophiles to the positions ortho and para to itself. The C6 position is meta to the ethoxy group, a position that is deactivated by such groups. Therefore, the strongest activating group on the ring does not favor substitution at the only available site. youtube.com
Methyl Group (-CH₃) at C5: This is an activating group that directs ortho and para. libretexts.orglibretexts.org The C6 position is ortho to the methyl group, meaning this group directs substitution to the available site.
Fluoro Group (-F) at C3: Similar to bromine, fluorine is a deactivating, ortho, para-director. csbsju.eduwikipedia.org The C6 position is para to the C3-fluoro group, which means this substituent directs substitution to the C6 position.
Fluoro Group (-F) at C4: The C6 position is meta to the C4-fluoro group. Therefore, this substituent does not direct the electrophile to the available position.
| Substituent (Position) | Classification | Directing Effect | Influence on C6 Position |
|---|---|---|---|
| -Br (C1) | Deactivating, o,p-Director | Inductive (-I) > Resonance (+M) | Directs Ortho (Favorable) |
| -OCH₂CH₃ (C2) | Activating, o,p-Director | Resonance (+M) > Inductive (-I) | Meta Position (Unfavorable) |
| -F (C3) | Deactivating, o,p-Director | Inductive (-I) > Resonance (+M) | Directs Para (Favorable) |
| -F (C4) | Deactivating, o,p-Director | Inductive (-I) > Resonance (+M) | Meta Position (Unfavorable) |
| -CH₃ (C5) | Activating, o,p-Director | Inductive (+I) | Directs Ortho (Favorable) |
Reactivity of the Methyl Group: Side-Chain Functionalization (e.g., Benzylic Bromination)
The methyl group attached to the benzene ring offers an alternative site for reactivity through side-chain functionalization. The carbon atom of the methyl group adjacent to the aromatic ring is known as a benzylic carbon. C-H bonds at the benzylic position are significantly weaker than typical alkane C-H bonds. masterorganicchemistry.com This reduced bond dissociation energy is due to the resonance stabilization of the intermediate benzylic radical, which can delocalize the unpaired electron into the aromatic π-system. wikipedia.orgchemistrysteps.com
A common and effective method for functionalizing such a position is benzylic bromination, often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide. chadsprep.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is selective for the benzylic position. wikipedia.orgmasterorganicchemistry.com
The feasibility of this reaction on this compound depends on the stability of the benzylic radical intermediate. The electronic nature of the other substituents on the ring plays a crucial role in this stability. acs.orgresearchgate.net
Electron-donating groups stabilize the benzylic radical by delocalizing the radical or stabilizing charge-separated resonance structures.
Electron-withdrawing groups tend to destabilize the benzylic radical through inductive effects. acs.org
In this molecule, the ethoxy group at the para position (relative to the methyl group) is a strong electron-donating group through resonance (+M) and would provide significant stabilization to the benzylic radical. The bromo and fluoro substituents are electron-withdrawing via the inductive effect (-I), which would have a destabilizing influence. stackexchange.com However, the powerful stabilizing effect of the para-ethoxy group is expected to dominate, making the formation of the benzylic radical favorable. Therefore, benzylic bromination with NBS should be a viable method to convert the methyl group into a bromomethyl group (-CH₂Br), a versatile handle for further synthetic transformations.
| Substituent (Position relative to -CH₃) | Electronic Effect | Predicted Influence on Benzylic Radical Stability |
|---|---|---|
| -F (ortho) | Strongly Inductively Withdrawing (-I) | Destabilizing |
| -F (meta) | Inductively Withdrawing (-I) | Slightly Destabilizing |
| -OCH₂CH₃ (para) | Strongly Resonance Donating (+M) | Strongly Stabilizing |
| -Br (meta) | Inductively Withdrawing (-I) | Slightly Destabilizing |
Complex Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. organic-chemistry.orgacs.org A literature survey reveals no specifically documented multi-component reactions involving this compound.
However, the functional groups present on the molecule, particularly the aryl bromide, suggest its potential as a substrate in various MCRs. Aryl halides are common building blocks in transition-metal-catalyzed reactions that can be integrated into MCR sequences. frontiersin.org
Potential applications could include:
Palladium-catalyzed MCRs: The C-Br bond could undergo oxidative addition to a palladium(0) catalyst, initiating a cascade of reactions. For instance, it could be a component in a sequence involving a coupling reaction (like Suzuki or Sonogashira), followed by another bond-forming event with other reactants present in the mixture.
MCRs via Benzyne (B1209423) Intermediates: Highly substituted aryl halides can sometimes serve as precursors for benzynes, which are exceptionally reactive intermediates that readily engage in MCRs with a variety of nucleophiles and trapping agents. researchgate.net
MCRs of Derivatives: If the methyl group is first functionalized to a bromomethyl group via benzylic bromination as described above, the resulting benzylic halide could participate in different types of MCRs, for example, through the in-situ formation of an organozinc reagent. acs.org
While no direct examples exist for this specific compound, its structure contains the necessary functional handles to be considered a plausible candidate for the development of new, complex multi-component transformations.
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Methylbenzene and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high precision. The molecular formula of 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene is C₉H₉BrF₂O.
The theoretical monoisotopic mass of this compound is calculated to be 249.9804 g/mol . HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental formula. The presence of bromine would be distinguished by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
A comprehensive search of scientific literature and chemical databases did not yield specific experimental HRMS data for this compound.
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule. A full structural assignment for this compound would require a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR.
Elucidation using ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Patterns
Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data, including specific chemical shifts (δ) and coupling constants (J), for this compound are not available in published scientific literature or spectral databases.
For a complete structural confirmation, predicted spectra would serve as a guide, but experimental verification is essential. The ¹H NMR spectrum would be expected to show signals for the aromatic proton, the ethoxy group protons (a quartet and a triplet), and the methyl group protons (a singlet). The ¹³C NMR would display nine distinct signals corresponding to each carbon atom in the unique electronic environments. The ¹⁹F NMR spectrum would provide signals for the two fluorine atoms, with their chemical shifts and coupling patterns offering crucial information about their position on the benzene (B151609) ring.
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are critical for establishing the complete bonding network and spatial relationships between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the entire molecular skeleton, such as connecting the ethoxy and methyl groups to the correct positions on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to determine the spatial proximity of protons, which can help to confirm the substitution pattern on the benzene ring.
A search of the available scientific literature indicates that no 2D NMR studies have been published for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, yielding a unique "fingerprint." These spectra are useful for identifying the presence of specific functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption or scattering bands corresponding to:
C-H stretching vibrations from the aromatic ring, methyl, and ethoxy groups.
Aromatic C=C ring stretching vibrations.
C-O stretching from the ethoxy ether linkage.
Strong C-F stretching vibrations.
A C-Br stretching vibration, typically found in the lower frequency region of the IR spectrum.
Bending vibrations (wags, twists) for the substituents on the benzene ring, which can be indicative of the substitution pattern.
Specific, experimentally obtained IR and Raman spectra for this compound have not been found in the reviewed scientific databases.
X-ray Crystallography for Solid-State Molecular Architecture (if crystalline derivatives are obtained)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. This technique is contingent upon the ability to grow a suitable single crystal of the compound or a crystalline derivative.
If this compound is a crystalline solid, or if a crystalline derivative could be synthesized, X-ray diffraction analysis would provide an exact model of its molecular architecture. This would confirm the substitution pattern on the benzene ring and reveal details about the conformation of the ethoxy group and the packing of molecules in the crystal lattice.
There is currently no published X-ray crystallographic data for this compound or any of its crystalline derivatives in the Cambridge Structural Database (CSD) or other available resources.
Computational and Theoretical Investigations of 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Methylbenzene
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and equilibrium geometry of 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene. DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), offer a balance between computational cost and accuracy for molecules of this size. nih.gov
An optimization calculation would reveal the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The presence of multiple substituents on the benzene (B151609) ring is expected to cause minor distortions from a perfect planar hexagonal geometry. For instance, the ipso-carbon angles (the angles within the ring at the point of substitution) will deviate from the ideal 120° due to the electronic and steric demands of the substituents. researchgate.net The C-Br bond will be the longest bond to the ring, while the C-F bonds will be shorter and stronger.
The electronic structure analysis derived from these calculations includes the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually identifies regions of positive and negative electrostatic potential, highlighting the electron-rich areas (like the oxygen atom of the ethoxy group) and electron-poor areas. nih.gov This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Molecular Geometry Parameters from DFT Calculations
| Parameter | Predicted Value | Comment |
|---|---|---|
| C1-Br Bond Length | ~1.90 Å | Typical for a C(sp²)-Br bond. |
| C2-O Bond Length | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |
| C3-F Bond Length | ~1.35 Å | Characteristic of a C(sp²)-F bond. |
| C-C(ring) Bond Lengths | 1.38 - 1.41 Å | Slight variations from the 1.39 Å in benzene due to substituent effects. |
| ∠C2-C1-C6 (ipso-angle at Br) | ~121° | Distortion due to the size and electronegativity of bromine. |
| ∠C1-C2-C3 (ipso-angle at OEt) | ~118° | Distortion influenced by the electron-donating ethoxy group. |
Note: The values presented are hypothetical estimates based on typical DFT results for similar substituted benzenes and are intended for illustrative purposes.
Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra for structure validation. nih.govaip.org
Infrared (IR) Spectroscopy: Frequency calculations performed using DFT can predict the vibrational modes of the molecule. The resulting theoretical IR spectrum shows absorption frequencies corresponding to specific bond stretches, bends, and wags. For this compound, key predicted absorptions would include C-O-C stretching from the ether, C-F stretching, aromatic C-H stretching, and C-Br stretching. libretexts.orgspectroscopyonline.com These predicted spectra are invaluable for interpreting experimental data, though computed frequencies are often scaled by a small factor to better match experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (like tetramethylsilane, TMS) to predict chemical shifts (δ). mdpi.com
¹H NMR: Protons on the aromatic ring will have distinct chemical shifts influenced by the neighboring substituents. The protons of the ethoxy group (-OCH₂CH₃) and the methyl group (-CH₃) will appear in the aliphatic region, with their shifts influenced by the electronegative oxygen and the aromatic ring. pressbooks.pub
¹³C NMR: The carbon atoms of the benzene ring will show a wide range of chemical shifts. Carbons bonded to electronegative atoms (Br, F, O) will be significantly deshielded and appear at a lower field. libretexts.org
Validation involves comparing these computationally predicted spectra with those obtained from an actual sample. A strong correlation between the predicted and experimental chemical shifts and vibrational frequencies provides high confidence in the assigned molecular structure. nih.gov
Table 2: Predicted vs. Experimental Spectroscopic Data Validation (Hypothetical)
| Spectroscopic Feature | Predicted Value (DFT) | Hypothetical Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (C-O-C stretch) | ~1255 cm⁻¹ | 1250 cm⁻¹ | Aromatic Ether Stretch |
| IR Frequency (C-F stretch) | ~1180 cm⁻¹ | 1175 cm⁻¹ | Aryl-Fluoride Stretch |
| ¹H NMR Chemical Shift (Ar-H) | 7.15 ppm | 7.12 ppm | Proton at C6 |
| ¹³C NMR Chemical Shift (C-Br) | 115 ppm | 114.5 ppm | Carbon at C1 |
| ¹³C NMR Chemical Shift (C-O) | 148 ppm | 147.8 ppm | Carbon at C2 |
Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Analysis
Theoretical chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed mechanism that is often impossible to observe experimentally. This is achieved by locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). usu.edu
For this compound, a key reaction to study would be electrophilic aromatic substitution (EAS). The substituents present (activating -OCH₂CH₃ and -CH₃; deactivating -Br and -F) create a complex system where the position of attack by an electrophile is not immediately obvious.
By modeling the reaction pathway, computational chemists can determine the activation energy for attack at each possible position on the ring. The reaction proceeds through a high-energy carbocation intermediate (an arenium ion or Wheland intermediate). masterorganicchemistry.comlibretexts.org DFT calculations can locate the transition state leading to this intermediate for each potential reaction site. The site with the lowest activation energy barrier will correspond to the major product. This analysis provides a quantitative rationale for the directing effects of the combined substituents. rsc.org The energy profile will show the relative energies of all species along the reaction coordinate, confirming whether the reaction is a one-step or multi-step process and identifying the rate-determining step. libretexts.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations describe static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules or other solute molecules).
Furthermore, MD simulations of multiple molecules can elucidate important intermolecular interactions that govern the compound's properties in the condensed phase (liquid or solid). Potential interactions include:
π-π stacking: Interactions between the electron-rich aromatic rings.
Halogen bonding: The electrophilic region on the bromine atom interacting with a nucleophile.
C-H···F and C-H···O interactions: Weak hydrogen bonds that can play a significant role in crystal packing and molecular aggregation. rsc.orgias.ac.inresearchgate.net
These simulations can predict bulk properties like density and heat of vaporization and are essential for understanding how the molecules pack in a crystal lattice. aip.org
Influence of Halogen and Ether Substituents on Aromaticity and Reactivity
The substituents on the benzene ring exert profound effects on its aromaticity and chemical reactivity through a combination of inductive and resonance effects. libretexts.org
Inductive Effect: This effect is transmitted through sigma bonds and is related to electronegativity. The highly electronegative fluorine, bromine, and oxygen atoms all withdraw electron density from the benzene ring inductively (-I effect), which deactivates the ring towards electrophilic attack. msu.edu
Resonance Effect: This effect involves the delocalization of lone-pair electrons into the pi-system of the ring.
The ethoxy group has lone pairs on the oxygen that can be donated into the ring (+R effect). This effect increases the electron density, particularly at the ortho and para positions, and is strongly activating. pressbooks.pubmasterorganicchemistry.com
Table 3: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (EAS) |
|---|---|---|---|---|
| -Br (Bromo) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para-directing |
| -OCH₂CH₃ (Ethoxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para-directing |
| -F (Fluoro) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para-directing |
| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para-directing |
Applications and Utility of 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Methylbenzene As a Synthetic Building Block
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
There is no specific information available in the public domain that documents the use of 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene as a key intermediate in the synthesis of complex organic molecules.
Scaffold for the Development of Novel Chemical Probes for Research
No published research could be found that describes the use of this compound as a scaffold for the development of novel chemical probes.
Precursor for Advanced Materials (e.g., fluorinated polymers, liquid crystals)
There is no available literature detailing the application of this compound as a precursor for advanced materials such as fluorinated polymers or liquid crystals.
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies in Chemical Transformations (excluding biological/medicinal SAR)
No studies have been identified that utilize this compound for the design and synthesis of analogs for structure-reactivity relationship studies in chemical transformations.
Future Directions and Emerging Research Opportunities for 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Methylbenzene
Exploration of Photoredox and Electro-Organic Synthetic Methodologies
The presence of a carbon-bromine bond in 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene makes it an ideal candidate for photoredox and electro-organic synthetic methodologies. These techniques offer mild and selective alternatives to traditional cross-coupling reactions.
Photoredox Catalysis:
Recent advancements in photoredox catalysis have enabled a wide range of transformations of aryl bromides. rsc.orgnih.gov For this compound, this could involve:
C-C Bond Formation: Nickel/photoredox dual catalysis could be employed to couple the aryl bromide with various carbon-based nucleophiles, such as alkyl boronate esters or through the activation of C(sp³)–H bonds. acs.orgmdpi.com This would allow for the introduction of diverse alkyl and aryl substituents at the bromine position, expanding the molecular complexity and potential applications of the resulting derivatives.
C-N and C-O Bond Formation: Photoredox-mediated methods could also facilitate the formation of carbon-nitrogen and carbon-oxygen bonds, providing pathways to anilines, phenols, and their derivatives under mild conditions.
Electro-Organic Synthesis:
Electrochemical methods provide a reagent-free approach to activate and transform organic molecules. For the target compound, this could include:
Reductive Coupling: Electrochemical reduction could generate a highly reactive aryl radical or anion, which could then be trapped by various electrophiles to form new C-C or C-heteroatom bonds.
Oxidative Fluorination: While the compound is already fluorinated, electrochemical methods could be explored for further selective fluorination, potentially at the methyl group or other positions on the ring, leading to novel fluorinated motifs. cecri.res.inlew.roresearchgate.netelectrosynthesis.com
| Methodology | Potential Transformation | Key Advantages |
|---|---|---|
| Photoredox Catalysis | C-C, C-N, C-O bond formation at the bromine position | Mild reaction conditions, high functional group tolerance |
| Electro-Organic Synthesis | Reductive coupling, selective fluorination | Reagent-free activation, potential for novel reactivity |
Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Reaction Prediction
Retrosynthesis: AI-powered retrosynthesis platforms can propose novel and efficient synthetic pathways by analyzing vast databases of chemical reactions. nih.govjelsciences.comchemrxiv.orgnih.govarxiv.org This could lead to the discovery of more cost-effective and sustainable routes to the target compound and its derivatives.
Reaction Prediction: Machine learning models can predict the most likely products of a given reaction, as well as suggest optimal reaction conditions. nih.gov This predictive capability can minimize trial-and-error in the laboratory, saving time and resources in the development of new synthetic methods for this compound.
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should focus on developing more sustainable and atom-economical synthetic pathways.
Catalytic C-H Activation: Instead of relying on pre-functionalized starting materials, direct C-H activation and functionalization of a simpler difluorobenzene precursor could offer a more atom-economical route to the target molecule.
Greener Solvents and Reagents: The use of environmentally benign solvents and reagents, as well as the development of solvent-free reaction conditions, would significantly improve the sustainability of the synthesis. researchgate.neteurekalert.org
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of fluorinated aromatic compounds. rsc.org
Uncovering Novel Reactivity under Non-Conventional Conditions (e.g., sonochemistry, mechanochemistry)
Non-conventional energy sources can induce unique chemical reactivity that is not accessible under standard thermal conditions.
Sonochemistry: The application of ultrasound can enhance reaction rates and yields in various organic transformations. nih.govnih.govtandfonline.comresearchgate.netorganic-chemistry.orgekb.egnih.gov For this compound, sonochemistry could be explored to promote reactions such as the activation of the C-Br bond or to facilitate heterogeneous reactions.
Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-free method for conducting chemical reactions. fritsch-international.combenthamdirect.comrsc.orgbenthamscience.comrsc.org The solid-state synthesis of derivatives of the target compound could lead to reduced waste and simplified purification procedures. rsc.org
Potential for Derivatization Towards Specialty Chemicals and Industrial Applications
The diverse functional groups on this compound provide multiple handles for derivatization, opening up possibilities for its use as a building block for specialty chemicals.
Pharmaceutical and Agrochemical Intermediates: The presence of fluorine atoms can significantly enhance the biological activity of molecules. nbinno.com Derivatization of the target compound could lead to the synthesis of novel candidates for pharmaceuticals and agrochemicals.
Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials. nbinno.com The unique substitution pattern of this compound could be exploited to create materials with novel properties.
Flame Retardants: Brominated aromatic compounds are widely used as flame retardants. bromideindia.com Further investigation into the properties of this compound and its derivatives could reveal potential applications in this area.
| Industrial Sector | Potential Application | Key Structural Features |
|---|---|---|
| Pharmaceuticals | Active pharmaceutical ingredients (APIs) | Fluorine and bromine atoms for enhanced biological activity |
| Agrochemicals | Pesticides and herbicides | Fluorinated aromatic core |
| Materials Science | Polymers, liquid crystals | Unique substitution pattern for novel material properties |
| Specialty Chemicals | Flame retardants | Brominated aromatic structure |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-Bromo-2-ethoxy-3,4-difluoro-5-methylbenzene, and how do substituent positions influence reaction pathways?
- Methodological Answer : The compound can be synthesized via sequential electrophilic aromatic substitution (EAS) reactions. First, introduce bromine via bromination using FeBr₃ as a catalyst. Ethoxy and methyl groups can be added through Friedel-Crafts alkylation, though steric hindrance from adjacent substituents (e.g., fluorine) may require elevated temperatures (80–120°C) . Fluorination typically employs HF or DAST (diethylaminosulfur trifluoride), but regioselectivity must be controlled using directing groups or protective strategies. Purification often involves column chromatography with hexane/ethyl acetate gradients, followed by GC-MS or ¹⁹F NMR to verify purity .
Q. How can researchers characterize the electronic effects of substituents (e.g., ethoxy, fluorine) on the benzene ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron-withdrawing/donating effects. Experimentally, Hammett σ constants for substituents (e.g., -OCH₂CH₃: σ = -0.24; -F: σ = +0.43) predict reactivity in nucleophilic substitution or coupling reactions. IR spectroscopy (C-F stretches at 1100–1250 cm⁻¹) and ¹H NMR (ethoxy group δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) validate structural assignments .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
- Methodological Answer : The bromine atom serves as the primary coupling site due to its strong leaving-group ability. Adjacent fluorine atoms increase electrophilicity via inductive effects, accelerating oxidative addition with Pd(0) catalysts. Steric hindrance from the ethoxy and methyl groups may reduce yields in bulky ligand systems (e.g., SPhos). Optimize conditions using Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours . Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc).
Q. What analytical methods resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?
- Methodological Answer : Unusual splitting in ¹⁹F NMR may arise from diastereotopic fluorine atoms or through-space coupling. Use 2D NMR (NOESY or HOESY) to identify spatial proximity between fluorine and neighboring protons. For example, coupling between 3-F and 4-F (δ ~ -115 ppm) could indicate a non-planar ring conformation. Computational NMR (GIAO method) with Gaussian 16 can simulate spectra to match experimental data .
Q. How can researchers assess the thermal stability of this compound under varying reaction conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition onset (typically >200°C for bromoarenes). For real-time stability in reactions, use in situ FTIR or Raman spectroscopy to detect degradation products (e.g., HBr release at 600–800 cm⁻¹). Accelerated aging studies (70°C, 75% humidity for 48 hours) can simulate long-term storage stability .
Key Notes
- Contradictions in Evidence : While emphasizes electrophilic substitution, suggests nucleophilic aromatic substitution (NAS) for halogenated analogs. Researchers should test both pathways based on substituent electronic profiles.
- Advanced Applications : The compound’s fluorinated structure shows promise in medicinal chemistry (e.g., as a BACE1 inhibitor precursor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
